Analgesic Efficacy in Acute Low Back Pain
In a Phase III, multi-center, randomized, double-blind, parallel-group study (NCT01708915) involving 805 patients with acute low back pain, the fixed-dose combination (FDC) Finalgon ointment (2.5% nicoboxil / 0.4% nonivamide) demonstrated statistically significantly greater pain reduction compared to its individual components (2.5% nicoboxil only, 0.4% nonivamide only) and placebo [1]. The primary endpoint was the change in pain intensity from baseline on a 0-10 numerical rating scale (NRS) after 4 days of treatment.
| Evidence Dimension | Reduction in Pain Intensity (0-10 NRS) on Last Treatment Day |
|---|---|
| Target Compound Data | Least squares mean reduction of -3.54 units (SE 0.159) |
| Comparator Or Baseline | Nicoboxil alone: -2.37 units (SE 0.160); Nonivamide alone: -3.07 units (SE 0.161); Placebo: -1.88 units (SE 0.160) |
| Quantified Difference | FDC vs. Nicoboxil: 1.17 units greater reduction (p<0.0001); FDC vs. Nonivamide: 0.47 units greater reduction; FDC vs. Placebo: 1.66 units greater reduction |
| Conditions | Phase III RCT; n=805; acute nonspecific low back pain; 4-day treatment; up to 3 applications/day |
Why This Matters
This provides direct, high-level evidence that procuring the FDC (Finalgon) yields superior analgesic outcomes in acute pain models compared to using either active ingredient alone, justifying its selection over generic single-agent formulations.
- [1] ClinicalTrials.gov. (2014). Nonivamide/Nicoboxil Ointment in Acute Low Back Pain (NCT01708915). View Source
